Product packaging for (S)-5'-oxoaverantin(Cat. No.:)

(S)-5'-oxoaverantin

Cat. No.: B1265011
M. Wt: 386.4 g/mol
InChI Key: JJDSVOQKAOJVOK-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5'-Oxoaverantin (also known as 5'-ketoaverantin) is a pivotal intermediate metabolite in the biosynthetic pathway of aflatoxins, which are potent, carcinogenic secondary metabolites produced by fungi such as Aspergillus parasiticus and Aspergillus flavus . Research on this compound is critical for understanding and combating aflatoxin contamination in food and feed crops, a significant global economic and food safety concern . The primary research value of this compound lies in its role as a defined biochemical intermediate. It is enzymatically produced from 5'-hydroxyaverantin (HAVN) by the action of HAVN dehydrogenase (encoded by the adhA gene) . Subsequently, it is converted to averufin by the enzyme 5'-oxoaverantin cyclase (OAVN cyclase, EC 4.2.1.142) . This two-step enzymatic process, which was once thought to be a single conversion, is a defined stage in the complex formation of aflatoxins . Studying this compound and the enzymes that act upon it provides valuable insights for developing novel strategies to interrupt aflatoxin production, such as targeted genetic disruption or the identification of specific enzyme inhibitors . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Strictly for laboratory analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O8 B1265011 (S)-5'-oxoaverantin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

1,3,6,8-tetrahydroxy-2-[(1S)-1-hydroxy-5-oxohexyl]anthracene-9,10-dione

InChI

InChI=1S/C20H18O8/c1-8(21)3-2-4-12(23)17-14(25)7-11-16(20(17)28)19(27)15-10(18(11)26)5-9(22)6-13(15)24/h5-7,12,22-25,28H,2-4H2,1H3/t12-/m0/s1

InChI Key

JJDSVOQKAOJVOK-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)CCC[C@@H](C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O

Canonical SMILES

CC(=O)CCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O

Synonyms

5'-oxoaverantin
OAVN cpd

Origin of Product

United States

Scientific Research Applications

Mycotoxin Biosynthesis Research

One of the primary applications of (S)-5'-Oxoaverantin is in the study of aflatoxin biosynthesis. Aflatoxins are toxic compounds produced by certain molds, particularly Aspergillus species, which can contaminate crops and pose serious health risks to humans and animals.

  • Biosynthetic Pathway : this compound is formed from 5'-hydroxyaverantin through enzymatic reactions involving specific dehydrogenases and cyclases. This transformation is crucial as it leads to the production of averufin, a precursor to aflatoxins . Understanding this pathway allows researchers to explore methods to inhibit aflatoxin production, thereby enhancing food safety.
  • Enzyme Characterization : Studies have identified two key enzymes involved in the conversion of 5'-hydroxyaverantin to averufin: HAVN dehydrogenase and OAVN cyclase. The characterization of these enzymes provides insights into their mechanisms and potential targets for inhibition strategies .

Pharmaceutical Development

Due to its unique structural characteristics, this compound may serve as a lead compound in the development of new pharmaceuticals:

  • Antifungal Agents : Given its role in fungal metabolism, derivatives of this compound could be explored as antifungal agents targeting specific pathways in pathogenic fungi. This application is particularly relevant in agriculture where fungal pathogens threaten crop yields.
  • Drug Design : The compound's hydroxylation pattern and substitution properties can be leveraged in drug design to create novel therapeutic agents with enhanced efficacy against fungal infections.

Agricultural Applications

This compound's role extends beyond laboratory research into practical agricultural applications:

  • Aflatoxin Control : By understanding the biosynthetic pathways involving this compound, agricultural scientists can develop strategies to mitigate aflatoxin contamination in crops. This includes breeding resistant plant varieties or employing biocontrol agents that inhibit the growth of aflatoxin-producing molds.
  • Agrochemical Development : The insights gained from studying this compound may also contribute to the formulation of agrochemicals that effectively manage fungal diseases in crops, thus supporting sustainable agricultural practices.

Data Table: Comparison of Key Compounds in Aflatoxin Biosynthesis

Compound NameRole in BiosynthesisChemical Structure Characteristics
5'-HydroxyaverantinPrecursor to this compoundHydroxylated anthraquinone derivative
This compoundIntermediate leading to averufinHydroxyanthraquinone with specific substitutions
AverufinPrecursor to aflatoxinsHydroxylated anthraquinone derivative

Case Study 1: Enzymatic Pathway Elucidation

A study conducted by researchers at Aspergillus parasiticus demonstrated the enzymatic conversion of 5'-hydroxyaverantin to this compound and subsequently averufin. This research emphasized the importance of understanding each enzymatic step for potential intervention strategies against aflatoxin production .

Case Study 2: Agricultural Impact Assessment

Research assessing the impact of aflatoxin contamination on crop yields highlighted the necessity for effective management strategies. By targeting the biosynthetic pathway involving this compound, scientists proposed methods for reducing contamination levels, thereby improving food safety and crop viability.

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Structural and Physicochemical Properties

The table below compares OAVN with anthraquinone derivatives and other intermediates in fungal metabolism:

Compound Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors LogP Polar Surface Area (Ų) Refractivity
(S)-5'-Oxoaverantin C₂₀H₁₈O₈ 386.1 8 5 1.77 121.86 374.32
BDA-366 C₂₄H₂₉N₃O₄ 423.22 5 3 2.54 74.7 440.1
Emodin 8-glucoside C₂₁H₂₀O₁₀ 432.11 10 6 0.61 140.29 389.71
Nogalonic acid C₂₀H₁₄O₈ 382.07 8 3 2.33 113.17 370.61
Versicolorone C₂₀H₁₆O₇ 368.09 7 3 2.68 97.9 364.43

Key Observations :

  • Hydrophilicity : OAVN (LogP = 1.77) is less lipophilic than versicolorone (LogP = 2.68) but more so than Emodin 8-glucoside (LogP = 0.61), reflecting differences in functional groups (e.g., glycosylation in Emodin 8-glucoside increases polarity) .
  • Hydrogen Bonding: OAVN has 8 H-bond donors, comparable to nogalonic acid, but fewer than Emodin 8-glucoside (10 donors), suggesting distinct solubility and membrane permeability profiles .
Comparison with Other Intermediates
  • Versicolorone : A downstream product of OAVN, versicolorone (C₂₀H₁₆O₇) lacks the C5' ketone group and is involved in forming the bisfuran structure of versicolorin A .
  • Nogalonic Acid: Though structurally similar to OAVN (C₂₀H₁₄O₈), nogalonic acid is associated with naphthacenedione biosynthesis in Streptomyces spp., highlighting divergent evolutionary pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5'-oxoaverantin
Reactant of Route 2
(S)-5'-oxoaverantin

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